![molecular formula C11H13N3O3 B1413204 3-(3-Azidopropoxy)-4-methylbenzoic acid CAS No. 2096985-39-4](/img/structure/B1413204.png)
3-(3-Azidopropoxy)-4-methylbenzoic acid
Overview
Description
3-(3-Azidopropoxy)-4-methylbenzoic acid, also known as APB, is a chemical compound with an azide functional group. The molecular formula is C11H13N3O4 and the molecular weight is 251.24 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(3-Azidopropoxy)-4-methylbenzoic acid can be analyzed based on its molecular formula, C11H13N3O4 . The compound contains an azide functional group, which is a type of functional group characterized by the formula R-N3, where R is an organic group.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Azidopropoxy)-4-methylbenzoic acid can be inferred from its molecular structure. The compound has a molecular weight of 251.24 g/mol . It contains an azide functional group, which is a type of functional group characterized by the formula R-N3, where R is an organic group.
Scientific Research Applications
1. Chemical Synthesis and Molecular Structure
3-(3-Azidopropoxy)-4-methylbenzoic acid may be used in the synthesis of complex chemical compounds. For instance, in the study of the synthesis of specific aromatic constituents of calichemicins, similar compounds like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid have been synthesized, indicating the potential use of 3-(3-Azidopropoxy)-4-methylbenzoic acid in similar synthetic pathways (Laak & Scharf, 1989). Additionally, the crystal and molecular structures of related compounds like methyl 4-hydroxybenzoate have been extensively studied, providing insights into the structural and electronic properties of these compounds (Sharfalddin et al., 2020).
2. Polymers and Materials Science
Benzoic acid derivatives, including 3-(3-Azidopropoxy)-4-methylbenzoic acid, may find applications in the field of polymers and materials science. For example, benzoic acid and its substitutes have been used to dope polyaniline, a conducting polymer, impacting its electrical and thermal properties (Amarnath & Palaniappan, 2005). Such applications suggest the potential use of 3-(3-Azidopropoxy)-4-methylbenzoic acid in enhancing the properties of polymers.
3. Liquid Crystal Research
In the field of liquid crystal research, benzoic acid derivatives have been used to synthesize unsymmetrical bent-core liquid crystals. Compounds derived from 3-amino-2-methylbenzoic acid, for example, have shown potential in creating materials with unique phase behavior and optical properties (Paul et al., 2013). This suggests that 3-(3-Azidopropoxy)-4-methylbenzoic acid could be explored for similar applications in developing new liquid crystalline materials.
4. Pharmaceutical and Cosmetic Applications
Although the specific use of 3-(3-Azidopropoxy)-4-methylbenzoic acid in pharmaceuticals and cosmetics is not directly documented, related compounds like 4-hydroxybenzoic acid have been used as platform intermediates for value-added bioproducts in these industries (Wang et al., 2018). This indicates the potential for 3-(3-Azidopropoxy)-4-methylbenzoic acid to be used in the synthesis of cosmetic or pharmaceutical ingredients.
5. Environmental and Analytical Chemistry
In environmental and analytical chemistry, benzoic acid derivatives have been studied for their interactions and transformations. For instance, the carboxylation of o-cresol to 3-methylbenzoic acid under methanogenic conditions has been investigated, which could be relevant for understanding the environmental behavior of similar compounds like 3-(3-Azidopropoxy)-4-methylbenzoic acid (Bisaillon et al., 1991).
Mechanism of Action
Target of Action
Azido-containing compounds are known to undergo nucleophilic transformations . They can interact with various nucleophiles due to their high electrophilicity .
Mode of Action
The azido group in 3-(3-Azidopropoxy)-4-methylbenzoic acid can undergo transformations with nucleophiles such as lithium aluminum hydride and organometallic reagents . This interaction can lead to changes in the carbonyl groups of the compound .
Biochemical Pathways
Azido-containing compounds are known to play a significant role in synthetic organic chemistry . They can undergo diverse transformations, including copper-catalyzed azide–alkyne cycloaddition (CuAAC), strain-promoted azide–alkyne cycloaddition (SPAAC), the Staudinger reaction, and reduction into amines .
Pharmacokinetics
The azido group’s high reactivity suggests that the compound may undergo significant metabolic transformations .
Result of Action
The transformations of the azido group can lead to the formation of various organonitrogen compounds .
Action Environment
The action, efficacy, and stability of 3-(3-Azidopropoxy)-4-methylbenzoic acid can be influenced by various environmental factors. For instance, the reactivity of the azido group can be affected by the presence of different nucleophiles .
properties
IUPAC Name |
3-(3-azidopropoxy)-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8-3-4-9(11(15)16)7-10(8)17-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLYAQCQFWLEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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